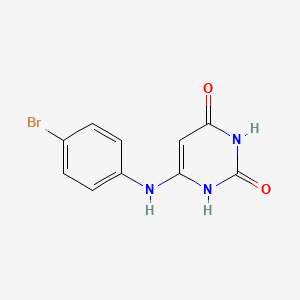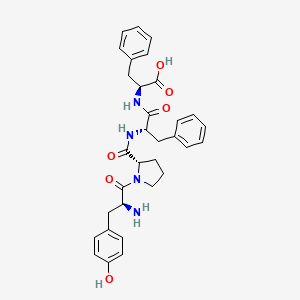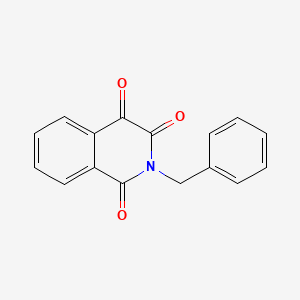
2-Benzylisoquinoline-1,3,4-trione
Descripción general
Descripción
La 2-bencilisoquinolina-1,3,4-triona es un compuesto heterocíclico que pertenece a la clase de los derivados de la isoquinolina. Este compuesto se caracteriza por una estructura de triona, que incluye tres grupos carbonilo unidos al anillo de isoquinolina.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de la 2-bencilisoquinolina-1,3,4-triona se puede lograr a través de un proceso de oxidación aérea sin metales. Este método implica el uso de una cetona aromática trifuncional, como el metil-2-(2-bromoacetil)benzoato, que reacciona con aminas primarias en un proceso en cascada. La reacción generalmente ocurre a temperatura ambiente en acetonitrilo seco (CH₃CN) y da como resultado la formación de la estructura de isoquinolina-1,3,4-triona deseada .
Métodos de Producción Industrial
Si bien los métodos específicos de producción industrial para la 2-bencilisoquinolina-1,3,4-triona no están ampliamente documentados, el enfoque de oxidación aérea sin metales proporciona una ruta escalable y ecológica para su síntesis. La alta economía de átomos y pasos de este método lo hace adecuado para la producción a gran escala.
Análisis De Reacciones Químicas
Tipos de Reacciones
La 2-bencilisoquinolina-1,3,4-triona experimenta varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar aún más para formar diferentes derivados.
Reducción: Las reacciones de reducción pueden convertir la estructura de triona en derivados dihidro.
Sustitución: El grupo bencilo se puede sustituir con otros grupos funcionales a través de reacciones de sustitución nucleofílica.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen aire u oxígeno en presencia de catalizadores.
Reducción: Se utilizan agentes reductores como el borohidruro de sodio (NaBH₄) o el hidruro de litio y aluminio (LiAlH₄).
Sustitución: Se pueden emplear nucleófilos como aminas o tioles para reacciones de sustitución.
Productos Principales Formados
Los productos principales formados a partir de estas reacciones incluyen varios derivados de isoquinolina, que se pueden funcionalizar aún más para aplicaciones específicas.
Aplicaciones Científicas De Investigación
La 2-bencilisoquinolina-1,3,4-triona tiene varias aplicaciones de investigación científica, que incluyen:
Química: Sirve como bloque de construcción para sintetizar compuestos heterocíclicos complejos.
Medicina: La investigación está en curso para explorar su uso en el desarrollo de nuevos agentes terapéuticos.
Industria: Se utiliza en la síntesis de colorantes, pigmentos y otros productos químicos industriales.
Mecanismo De Acción
El mecanismo de acción de la 2-bencilisoquinolina-1,3,4-triona implica su interacción con varios objetivos moleculares y vías. Por ejemplo, se ha demostrado que los alcaloides de bencilisoquinolina, una clase relacionada de compuestos, inhiben la actividad catalítica de la topoisomerasa I (Topo I), lo que lleva a la inducción de roturas de ADN de doble cadena (DSB) y citotoxicidad en las células cancerosas . Esto sugiere que la 2-bencilisoquinolina-1,3,4-triona puede ejercer efectos similares a través de su interacción con las vías de replicación y reparación del ADN.
Comparación Con Compuestos Similares
Compuestos Similares
Berberina: Un alcaloide de bencilisoquinolina con propiedades antimicrobianas y anticancerígenas.
Coptisina: Otro alcaloide de bencilisoquinolina conocido por sus actividades biológicas.
Noscapina: Un fármaco anticancerígeno derivado de alcaloides de bencilisoquinolina.
Singularidad
La 2-bencilisoquinolina-1,3,4-triona es única debido a su estructura de triona, que proporciona una reactividad química distinta y un potencial de funcionalización. Esto la diferencia de otros alcaloides de bencilisoquinolina, que pueden tener diferentes estructuras centrales y grupos funcionales.
Propiedades
IUPAC Name |
2-benzylisoquinoline-1,3,4-trione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NO3/c18-14-12-8-4-5-9-13(12)15(19)17(16(14)20)10-11-6-2-1-3-7-11/h1-9H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCRWFXGWJMDFON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3C(=O)C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80463477 | |
| Record name | 2-Benzylisoquinoline-1,3,4(2H)-trione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80463477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21640-35-7 | |
| Record name | 2-(Phenylmethyl)-1,3,4(2H)-isoquinolinetrione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21640-35-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Benzylisoquinoline-1,3,4(2H)-trione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80463477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



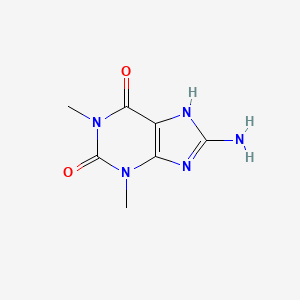
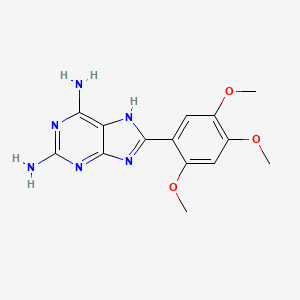
![(3E,5E)-3,5-bis[(4-fluoro-3-nitrophenyl)methylidene]-1-prop-2-enoylazepan-4-one](/img/structure/B3062224.png)
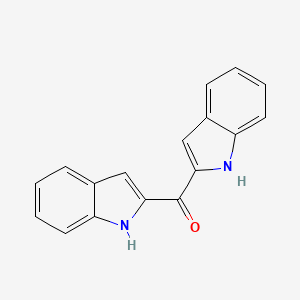
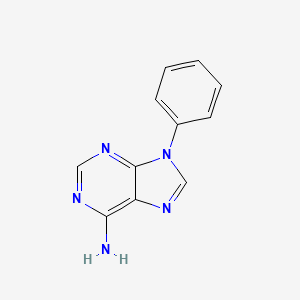

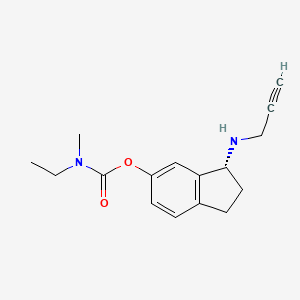
![N-hydroxybenzo[b]thiophene-2-carboxamide](/img/structure/B3062259.png)
